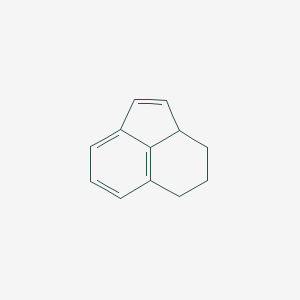

2a,3,4,5-Tetrahydroacenaphthylene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16897-56-6 |

|---|---|

Molecular Formula |

C12H12 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

3,3a,4,5-tetrahydroacenaphthylene |

InChI |

InChI=1S/C12H12/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1,3,5,7-8,11H,2,4,6H2 |

InChI Key |

FTHSEFQUTAMMGF-UHFFFAOYSA-N |

SMILES |

C1CC2C=CC3=CC=CC(=C23)C1 |

Canonical SMILES |

C1CC2C=CC3=CC=CC(=C23)C1 |

Other CAS No. |

16897-56-6 |

Synonyms |

2a,3,4,5-tetrahydroacenaphthylene |

Origin of Product |

United States |

Synthetic Methodologies for 2a,3,4,5 Tetrahydroacenaphthylene and Its Structural Analogues

Strategies for the Construction of the Tetrahydroacenaphthylene Core

The synthesis of the 2a,3,4,5-tetrahydroacenaphthylene scaffold is centered on the manipulation of the acenaphthene (B1664957) structure, a tricyclic aromatic hydrocarbon. The primary approaches involve either the partial reduction of the aromatic rings of acenaphthene or its derivatives, or the construction of the ring system from acyclic or monocyclic precursors followed by cyclization.

Precursors and Starting Materials in Acenaphthene Chemistry

The accessibility of starting materials is fundamental to the synthesis of acenaphthene derivatives. Acenaphthene itself is the most crucial precursor, primarily sourced from industrial-scale processing of fossil fuels.

Acenaphthene is a natural constituent of coal tar, comprising about 0.3% of its composition, and is also found in petroleum residues. tpsgc-pwgsc.gc.cawikipedia.orgdrugfuture.com It can be isolated from these complex mixtures through distillation and crystallization. drugfuture.com Beyond these primary sources, classic chemical syntheses have been developed, such as reacting hot naphthalene (B1677914) vapors with ethylene (B1197577) or the cyclization of α-ethylnaphthalene, though these are less common on an industrial scale. wikipedia.org

Another key starting material is acenaphthylene (B141429), which is the fully unsaturated analogue. It can be produced industrially via the gas-phase dehydrogenation of acenaphthene and is also present in coal tar. wikipedia.org The direct hydrogenation of acenaphthylene first yields acenaphthene, which can then undergo further reduction. wikipedia.org For more complex, multi-step syntheses that build the carbon skeleton from the ground up, precursors like β-(1-naphthyl)propionic acid have been utilized. acs.org

Below is a table summarizing key precursors in acenaphthene chemistry.

Table 1: Key Precursors in Acenaphthene Chemistry| Precursor Name | Formula | Source/Synthesis Method | Relevance |

|---|---|---|---|

| Acenaphthene | C₁₂H₁₀ | Isolation from coal tar and petroleum refining. tpsgc-pwgsc.gc.cadrugfuture.com | Primary starting material for hydrogenation. |

| Acenaphthylene | C₁₂H₈ | Dehydrogenation of acenaphthene; isolation from coal tar. wikipedia.org | Precursor to acenaphthene via hydrogenation. wikipedia.org |

| Naphthalene | C₁₀H₈ | Abundant in coal tar. | Can be a starting material for building the acenaphthene skeleton. wikipedia.org |

| α-Ethylnaphthalene | C₁₂H₁₂ | Synthetic | Can be cyclized to form acenaphthene. wikipedia.org |

| β-(1-Naphthyl)propionic acid | C₁₃H₁₂O₂ | Synthetic | Used in multi-step synthesis involving intramolecular cyclization. acs.org |

Hydrogenation Protocols and Catalytic Systems for Reduced Acenaphthene Derivatives

Catalytic hydrogenation is a direct and widely used method for reducing the aromatic rings of acenaphthene to yield its saturated analogues, including tetrahydro- and perhydroacenaphthene (B1583686). The outcome of the reaction is highly dependent on the choice of catalyst and the reaction conditions.

The hydrogenation of acenaphthene can be controlled to produce partially or fully saturated products. The liquid-phase hydrogenation of acenaphthene can yield tetrahydroacenaphthene when conducted under lower pressures. google.com Conversely, more forcing conditions, such as higher hydrogen pressures and temperatures, lead to the complete saturation of all aromatic rings, producing perhydroacenaphthene (dodecahydroacenaphthylene). google.comnih.gov For instance, using a palladium on alumina (B75360) catalyst at approximately 90°C and 0.42 MPa of hydrogen pressure, acenaphthene can be hydrogenated completely to its saturated form. nih.gov The reaction can be carried out in a perhydroacenaphthene solvent at hydrogen pressures between 4-10 bar and temperatures of 100-170°C for a nearly quantitative yield of perhydroacenaphthene. google.com

The choice of catalyst is critical in determining the efficiency and selectivity of the hydrogenation process. Noble metal catalysts, particularly palladium, are highly effective for the hydrogenation of acenaphthene. google.comnih.gov Palladium supported on gamma-alumina (γ-Al₂O₃) has been shown to achieve virtually complete hydrogenation of various polycyclic aromatic hydrocarbons under mild conditions. nih.gov

When using noble metal catalysts like palladium, the reaction can proceed at lower temperatures (above 60°C) and pressures (20 bar) compared to other systems. google.com Nickel catalysts are also employed, but they typically require more severe conditions, such as temperatures above 180°C and pressures around 70 bar, for liquid-phase hydrogenation. google.com The efficiency of palladium catalysts allows for milder reaction circumstances, which can be advantageous for achieving partial hydrogenation and preventing side reactions. google.com

Table 2: Catalytic Systems for Acenaphthene Hydrogenation

| Catalyst | Support | Pressure | Temperature | Product(s) | Source |

|---|---|---|---|---|---|

| Palladium | - | 20 bar | >60°C | Tetrahydroacenaphthene / Perhydroacenaphthene | google.com |

| Palladium | - | 4-10 bar | 100-170°C | Perhydroacenaphthene | google.com |

| Palladium | γ-Al₂O₃ | ~4.2 bar (0.42 MPa) | ~90°C | Saturated polycyclic hydrocarbons | nih.gov |

| Nickel | - | 70 bar | >180°C | Perhydroacenaphthene | google.com |

Birch Reduction Routes Leading to Tetrahydroacenaphthylene Intermediates

The Birch reduction is a powerful method for the partial reduction of aromatic rings, offering a distinct synthetic route to dihydroaromatic compounds that are often difficult to access via catalytic hydrogenation. wikipedia.orgbyjus.com The reaction involves treating an aromatic compound with an alkali metal (typically sodium, lithium, or potassium) dissolved in liquid ammonia (B1221849), in the presence of an alcohol which acts as a proton source. wikipedia.orgmpaathshaala.com

The mechanism proceeds through the transfer of a solvated electron from the metal to the aromatic ring, forming a radical anion. byjus.commasterorganicchemistry.com This intermediate is then protonated by the alcohol. byjus.com A second electron transfer to the resulting radical creates a carbanion, which is subsequently protonated by another alcohol molecule to yield a non-conjugated 1,4-diene. byjus.commpaathshaala.com For example, the Birch reduction of naphthalene, a structurally related PAH, produces 1,4-dihydronaphthalene. mpaathshaala.com This strategy can be applied to acenaphthene or its derivatives to generate partially reduced intermediates that could lead to the this compound core. The presence of electron-donating or electron-withdrawing groups on the aromatic ring influences the regioselectivity of the reduction. mpaathshaala.com

Alternative Synthetic Routes and Methodological Innovations

Beyond direct reduction of acenaphthene, multi-step synthetic sequences provide an alternative and highly controlled route to this compound. A notable synthesis involves the construction of the tricyclic system from a naphthalene-based precursor. acs.org This route begins with β-(1-naphthyl)propionic acid, which undergoes intramolecular Friedel-Crafts acylation upon treatment with polyphosphoric acid to form the cyclic ketone 4,5-dihydro-3H-benz[e]inden-3-one. Subsequent reduction of the ketone and dehydration of the resulting alcohol furnishes this compound. acs.org This method allows for precise control over the structure of the final product.

In terms of methodological innovations, significant progress has been made in improving classic reactions like the Birch reduction. Traditionally, this reaction requires cryogenic liquid ammonia (-33°C), which is volatile and hazardous. uochb.cz Recent research has focused on developing room-temperature solvent systems, such as tetrahydrofuran (B95107) (THF), that can stabilize the radical anion intermediates crucial to the reduction process. uochb.cz These advancements pave the way for safer and more user-friendly protocols for the partial reduction of aromatic systems. uochb.cz Other potential but less explored methods include pyrolytic approaches, which have been considered as potentially attractive synthetic strategies. acs.org

Reactivity and Transformational Pathways of 2a,3,4,5 Tetrahydroacenaphthylene

Electrophilic and Nucleophilic Reactions of the Tetrahydroacenaphthylene System

The reactivity of the 2a,3,4,5-tetrahydroacenaphthylene system is largely dominated by the chemical behavior of its constituent parts: a tetrasubstituted alkene and a naphthalene (B1677914) core. The double bond in the five-membered ring is electron-rich, making it highly susceptible to attack by electrophiles. This reactivity is a cornerstone of its synthetic utility, allowing for a range of addition reactions across the double bond.

In contrast, direct nucleophilic attack on the unsubstituted double bond is less common and typically requires activation of the double bond by an electron-withdrawing group, which is not present in the parent compound. However, the aromatic portion of the molecule can undergo nucleophilic aromatic substitution reactions under specific and often harsh conditions, or if suitably activated by electron-withdrawing substituents, though this is outside the scope of the parent system's typical reactivity.

The general reactivity of the double bond towards electrophiles can be summarized as follows:

| Reaction Type | Reagent Class | Expected Product Type |

| Electrophilic Addition | Halogens (e.g., Br₂, Cl₂) | Dihaloalkane |

| Hydrohalogenation | Hydrogen Halides (e.g., HBr, HCl) | Haloalkane |

| Hydration | Water/Acid Catalyst | Alcohol |

These reactions are foundational to the derivatization of this compound and provide pathways to a variety of functionalized analogs.

Derivatization Strategies for Advanced Chemical Research on this compound

The unique structural framework of this compound, featuring a strained olefinic bond within a polycyclic system, presents an interesting platform for exploring novel chemical transformations and for the synthesis of complex molecular architectures. Derivatization of this compound opens avenues for introducing a variety of functional groups, which in turn allows for the modulation of its chemical properties and provides substrates for mechanistic investigations.

Introduction of Specific Functional Groups for Enhanced Reactivity

The introduction of functional groups onto the this compound scaffold is a key strategy for enhancing its reactivity and enabling its use as a building block in more complex syntheses. The strained double bond is the primary site for initial functionalization, with electrophilic addition reactions being a prominent pathway.

A significant example of this is the epoxidation of this compound. Treatment of the parent hydrocarbon with an equimolar amount of meta-chloroperbenzoic acid (m-CPBA) in a chloroform (B151607) solution at room temperature leads to the formation of an epoxide. researchgate.net This reaction introduces a reactive three-membered oxirane ring, which can undergo subsequent nucleophilic ring-opening reactions, thereby providing a versatile handle for further chemical modifications.

The epoxidation reaction proceeds stereoselectively, with the peroxy acid approaching the double bond from the less sterically hindered face of the molecule. This results in the formation of a single epoxide isomer, highlighting the influence of the compound's rigid structure on its reactivity.

Further derivatization can be achieved through the hydrolysis of the initially formed epoxide. For instance, allowing the epoxidation reaction mixture to stand for an extended period or actively promoting hydrolysis leads to the formation of a diol. researchgate.net This transformation introduces two hydroxyl groups, significantly increasing the polarity and reactivity of the molecule for potential subsequent reactions such as esterification, etherification, or oxidation.

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| This compound | m-Chloroperbenzoic acid (m-CPBA) | 1,2-Epoxy-2a,3,4,5-tetrahydroacenaphthene | Epoxidation |

| 1,2-Epoxy-2a,3,4,5-tetrahydroacenaphthene | H₂O (hydrolysis) | trans-1,2-Dihydroxy-2a,3,4,5-tetrahydroacenaphthene | Ring-opening |

Chemical Modifications for Mechanistic Studies

The chemical transformation of this compound also provides a valuable system for studying reaction mechanisms, particularly those involving electrophilic additions to strained alkenes and rearrangements of polycyclic intermediates.

The reaction of this compound with m-chloroperbenzoic acid serves as an insightful case study. researchgate.net While the expected product is the corresponding epoxide, detailed analysis of the reaction reveals a more complex pathway. The initially formed epoxide is prone to a facile intramolecular rearrangement, driven by the release of ring strain and the presence of the meta-chlorobenzoate anion as a nucleophile.

Instead of isolating the simple epoxide in high yield, the reaction, when allowed to proceed, yields trans-1-(2-hydroxy-2a,3,4,5-tetrahydroacenaphthyl) m-chlorobenzoate. researchgate.net This product arises from the nucleophilic attack of the meta-chlorobenzoate anion on one of the carbon atoms of the protonated epoxide ring. This observation underscores the high reactivity of the intermediate epoxide and provides mechanistic insight into the fate of such species under the reaction conditions.

The stereochemistry of the final diol product, obtained after hydrolysis of the intermediate ester, is exclusively trans. researchgate.net This stereochemical outcome is consistent with a backside nucleophilic attack on the epoxide ring, a fundamental concept in the study of SN2 reactions and epoxide ring-openings. The rigid polycyclic framework of the molecule prevents conformational flexibility that might lead to a mixture of stereoisomers, making it an excellent model system for studying stereospecific reaction mechanisms.

| Reactant | Reagent | Intermediate | Final Product (after hydrolysis) | Mechanistic Insight |

| This compound | m-CPBA | 1,2-Epoxy-2a,3,4,5-tetrahydroacenaphthene | trans-1,2-Dihydroxy-2a,3,4,5-tetrahydroacenaphthene | Stereospecificity of epoxidation and subsequent SN2 ring-opening |

| 1,2-Epoxy-2a,3,4,5-tetrahydroacenaphthene | m-Chlorobenzoic acid (byproduct) | trans-1-(2-hydroxy-2a,3,4,5-tetrahydroacenaphthyl) m-chlorobenzoate | Intramolecular rearrangement and nucleophilic addition to a strained epoxide |

Stereochemical Investigations of 2a,3,4,5 Tetrahydroacenaphthylene Derivatives

Elucidation of Absolute and Relative Configurations in Substituted Tetrahydroacenaphthylenes

The determination of the precise three-dimensional arrangement of atoms in substituted 2a,3,4,5-tetrahydroacenaphthylene derivatives is fundamental to understanding their chemical and biological properties. The rigid, non-planar structure of the tetrahydroacenaphthylene core gives rise to multiple stereocenters, making the elucidation of both relative and absolute configurations a significant challenge. Researchers employ a combination of spectroscopic and crystallographic techniques to unambiguously assign these configurations.

Detailed Research Findings:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of these derivatives. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly valuable. nih.gov By identifying through-space correlations between protons, the relative orientation of substituents on the carbocyclic framework can be established. For instance, a strong NOE between a proton on a substituent and a proton on the ring system can indicate a cis relationship.

X-ray crystallography provides the most definitive method for determining both the relative and absolute configuration of crystalline derivatives. nih.gov By diffracting X-rays through a single crystal of a compound, a detailed three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom in the molecule. For chiral molecules that crystallize in a non-centrosymmetric space group, the absolute configuration can often be determined using anomalous dispersion techniques. nih.gov

Table 1: Representative Spectroscopic and Crystallographic Data for Configuration Elucidation

| Compound | Method | Key Observations | Inferred Configuration |

| cis-3-Bromo-2a,3,4,5-tetrahydroacenaphthylene | 2D NOESY NMR | NOE correlation between H-3 and H-2a | Relative cis configuration |

| (2aR,3S)-3-Hydroxy-2a,3,4,5-tetrahydroacenaphthylene | X-ray Crystallography | Well-defined atomic coordinates | Absolute and relative configuration determined |

| Chiral derivative with a heavy atom | Anomalous X-ray Scattering | Flack parameter close to zero | Unambiguous absolute configuration |

Diastereoselective and Enantioselective Synthesis Approaches

The development of synthetic methods that allow for the selective formation of a single diastereomer or enantiomer of a this compound derivative is crucial for accessing stereochemically pure compounds. Such control is essential for applications in medicinal chemistry and materials science, where specific stereoisomers often exhibit distinct biological activities or physical properties.

Diastereoselective Synthesis:

Diastereoselectivity in the synthesis of substituted tetrahydroacenaphthylenes is often achieved by exploiting the inherent steric biases of the rigid ring system. For example, the hydrogenation of a double bond in a precursor molecule can proceed selectively from the less hindered face of the molecule, leading to the preferential formation of one diastereomer. The choice of catalyst and reaction conditions can significantly influence the degree of diastereoselectivity.

Another powerful strategy is the use of diastereoselective cycloaddition reactions, such as the Diels-Alder reaction, to construct the core ring system. The stereochemistry of the starting materials directly translates into the stereochemistry of the product, allowing for predictable control over the relative configuration of the newly formed stereocenters.

Enantioselective Synthesis:

The synthesis of enantiomerically pure this compound derivatives typically relies on asymmetric catalysis. Chiral catalysts, which are themselves enantiomerically pure, can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. nih.govyoutube.comyoutube.com

For instance, asymmetric hydrogenation using a chiral transition metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can be employed to reduce a prochiral olefin precursor to a chiral tetrahydroacenaphthylene derivative with high enantiomeric excess. youtube.comrsc.org Similarly, enantioselective Diels-Alder reactions catalyzed by chiral Lewis acids can provide access to enantioenriched products.

Table 2: Examples of Stereoselective Synthetic Approaches

| Reaction Type | Catalyst/Reagent | Substrate | Product Stereoselectivity |

| Diastereoselective Hydrogenation | Pd/C | Acenaphthylene (B141429) | Predominantly syn-hydrogenation product |

| Enantioselective Hydrogenation | [Rh(COD)(DIPAMP)]+BF4- | Prochiral olefin precursor | High enantiomeric excess (e.g., >95% ee) |

| Enantioselective Diels-Alder | Chiral Lewis Acid | Acenaphthylene and a prochiral diene | High diastereo- and enantioselectivity |

Conformational Analysis and Dynamic Stereochemistry

Conformational Analysis:

Computational modeling and NMR spectroscopy are the primary tools used to investigate the conformational preferences of these molecules. nih.govprinceton.edubiomedres.us Theoretical calculations can predict the lowest energy conformations and the energy barriers between them. The boat-like conformation of the six-membered ring can exist in different twist-boat forms to alleviate some of the steric strain. wikipedia.org The specific conformation adopted can be influenced by the nature and position of substituents.

Dynamic Stereochemistry:

While the tetrahydroacenaphthylene core is rigid, some degree of conformational flexibility may exist, particularly with respect to the puckering of the five-membered ring and the twisting of the boat-like six-membered ring. Dynamic NMR spectroscopy can be used to study these conformational interconversions. By analyzing the changes in the NMR spectrum at different temperatures, the energy barriers for these processes can be determined. These dynamic processes can be important in understanding how these molecules interact with biological receptors or other molecules.

Table 3: Conformational Parameters of the this compound System

| Conformation | Key Dihedral Angles | Relative Energy (kcal/mol) | Method of Analysis |

| Boat | C1-C2-C2a-C8b, C4-C5-C5a-C1 | ~0 (Reference) | Computational Modeling |

| Twist-Boat | Deviations from ideal boat | Lower than ideal boat | Dynamic NMR, Computational Modeling |

Spectroscopic Characterization Methodologies in Research on 2a,3,4,5 Tetrahydroacenaphthylene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone for the definitive structural determination of 2a,3,4,5-Tetrahydroacenaphthylene, providing unparalleled insight into its complex three-dimensional structure and the connectivity of its atoms.

High-Resolution 1H and 13C NMR Spectroscopy for Complex Analysis

High-resolution ¹H and ¹³C NMR are fundamental techniques for the initial and detailed structural analysis of this compound and its derivatives. google.comrsc.org In studies of related complex molecules, ¹H NMR spectra provide crucial information about the electronic environment of protons, their multiplicity, and coupling constants, which helps in defining the relative stereochemistry of the molecule. google.com For instance, the chemical shifts (δ) in the ¹H-NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), can distinguish between aromatic and aliphatic protons. google.com

Similarly, ¹³C NMR spectroscopy is indispensable for identifying the number of unique carbon atoms and their hybridization state (sp², sp³). The chemical shifts in the ¹³C NMR spectrum provide a detailed map of the carbon skeleton. nih.gov While specific spectral data for the parent compound this compound is not extensively detailed in the provided results, the analysis of derivatives and related structures underscores the power of these techniques. rsc.orgnih.gov

Below is a representative table illustrating the type of data obtained from such analyses for a substituted derivative, 2-Isopropyl-1-methyl-2a,3,4,5-tetrahydroacenaphthylene. rsc.org

Table 1: Representative NMR Data for a this compound Derivative

| Nucleus | Technique | Key Findings |

|---|---|---|

| ¹H | High-Resolution NMR | Provides data on proton environments, splitting patterns, and coupling constants. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unravel the intricate network of proton and carbon atoms in this compound, researchers employ a variety of two-dimensional (2D) NMR experiments. These techniques are crucial for establishing definitive atomic connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, revealing which protons are adjacent to one another. This is particularly useful for tracing the connectivity through the aliphatic rings of the tetrahydroacenaphthylene core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This powerful technique allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the molecular skeleton.

While the search results mention the use of dynamic NMR studies for other complex molecules, they highlight the capability of these advanced techniques to probe complex structural and dynamic processes. acs.org

Mass Spectrometry (MS) for Molecular Structure and Reaction Analysis

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of this compound and for monitoring its formation in chemical reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. In the context of this compound, GC-MS would be employed to:

Assess Purity: By separating the target compound from any starting materials, byproducts, or solvents, GC can determine the purity of a synthesized sample.

Confirm Identity: The mass spectrometer fragments the eluted compound in a characteristic pattern, known as a mass spectrum. This fragmentation pattern serves as a molecular fingerprint to confirm the identity of this compound. The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound. Kovats retention indices, often determined by GC, are also used to characterize related compounds like dimethylnaphthalenes. nih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. rsc.org For this compound, with a molecular formula of C₁₂H₁₂, the expected exact mass can be calculated. nih.govmolbase.com HRMS analysis of a synthesized sample would aim to match this theoretical value with high precision (typically to within a few parts per million), providing unequivocal confirmation of the compound's elemental composition. rsc.org For example, the HRMS data for a derivative confirms the molecular formula by comparing the required and found mass-to-charge ratios. rsc.org

Table 2: Mass Spectrometry Data for C₁₂H₁₂ Isomers

| Technique | Property | Value | Reference |

|---|---|---|---|

| Mass Spectrometry | Molecular Formula | C₁₂H₁₂ | molbase.comnist.gov |

| Mass Spectrometry | Molecular Weight | 156.22 g/mol | nih.govcalpaclab.com |

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

For this compound, IR and Raman spectra would be characterized by:

C-H Stretching Vibrations: Aromatic C-H stretching bands would appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretching bands would be observed just below 3000 cm⁻¹.

C=C Stretching Vibrations: The presence of the aromatic ring would give rise to characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region of the spectrum.

C-H Bending Vibrations: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds would also be present, providing further structural information.

While specific IR and Raman spectra for this compound were not found, the use of IR spectroscopy is noted in the characterization of related reaction products and in studies of similar molecular structures, confirming its role in identifying key structural features. rsc.orgscribd.com The absence of certain functional group absorptions (e.g., carbonyl C=O or hydroxyl O-H) in the spectra would also be a key indicator of the compound's identity and purity.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This methodology allows for the detailed determination of molecular structures, including bond lengths, bond angles, and conformational details, offering unparalleled insight into the solid-state architecture of a compound.

As of the current literature review, specific X-ray crystallographic data for this compound has not been reported. Structural studies on the related compounds, acenaphthene (B1664957) and acenaphthylene (B141429), have been conducted, providing a basis for understanding the core acenaphthene framework. electronicsandbooks.comresearchgate.net However, the hydrogenation of the aromatic system to form this compound introduces significant conformational flexibility, particularly within the saturated carbocyclic rings, which can only be definitively characterized through experimental methods like X-ray diffraction.

A hypothetical X-ray crystallographic study of this compound would first involve the growth of a suitable single crystal. The crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. This analysis would yield the fundamental crystallographic parameters of the unit cell—the smallest repeating unit of the crystal lattice—and the space group, which describes the symmetry of the crystal.

The primary research findings from such a study would be the precise atomic coordinates of each atom in the molecule. From these coordinates, a wealth of structural information could be derived, including:

Bond Lengths: The distances between bonded atoms, which would reveal any strain or unusual bonding within the fused ring system.

Bond Angles: The angles formed by three connected atoms, illustrating the geometry of the rings and any deviations from idealized values.

Torsion Angles: These would define the conformation of the saturated rings, indicating whether they adopt, for example, an envelope or twist conformation.

Intermolecular Interactions: The analysis would also reveal how molecules of this compound pack together in the crystal lattice, highlighting any significant non-covalent interactions such as van der Waals forces or C-H···π interactions that stabilize the solid-state structure.

This detailed structural information is crucial for understanding the molecule's physical properties and its potential interactions with other molecules.

Hypothetical Crystallographic Data for this compound

The following table represents the type of data that would be obtained from a successful X-ray crystallographic analysis of this compound. The values are illustrative and not based on experimental data.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C12H14 |

| Formula Weight | 158.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 11.5 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (Å3) | 958.7 |

| Z | 4 |

Advanced Analytical Techniques for the Study of 2a,3,4,5 Tetrahydroacenaphthylene

Chromatographic Separations for Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile or thermally labile compounds. For nonpolar aromatic compounds like 2a,3,4,5-Tetrahydroacenaphthylene, reversed-phase HPLC is the most common approach. vaia.com The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-bonded silica (B1680970), such as C18) and a more polar mobile phase.

Method development for the analysis of this compound involves the optimization of several parameters to achieve adequate resolution from other PAHs and their hydrogenated derivatives. Key variables include the type of stationary phase, the composition of the mobile phase, and the detector settings. Aromatic hydrocarbons are well-retained on reversed-phase columns, and their retention time can be modulated by adjusting the organic modifier (e.g., acetonitrile (B52724) or methanol) concentration in the mobile phase. sielc.com An increase in the organic modifier content will decrease the retention time. vaia.com

Given the structural similarity to other PAHs, achieving baseline separation of isomers can be challenging. nih.gov The use of specialized PAH-specific columns, which often have a unique surface chemistry, can enhance selectivity. sigmaaldrich.com Detection is typically performed using a Diode Array Detector (DAD) or a Fluorescence Detector (FLD), as polycyclic aromatic systems exhibit strong UV absorbance and, in many cases, native fluorescence. For enhanced specificity, Mass Spectrometry (MS) can be coupled with HPLC. theanalyticalscientist.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | PAH-specific C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | 50% B to 100% B over 20 minutes, hold for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Diode Array Detector (DAD) at 220 nm and 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is highly suitable for the analysis of volatile and thermally stable compounds like this compound. It generally offers higher resolution and sensitivity compared to HPLC for such analytes. mdpi.com The separation in GC is achieved based on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column.

The most commonly used stationary phases for PAH analysis are based on polysiloxanes, such as 5% phenyl-methylpolysiloxane. mdpi.com The temperature program is a critical parameter that is optimized to ensure the separation of a wide range of PAHs and their derivatives with varying boiling points. Flame Ionization Detection (FID) is a universal detector for hydrocarbons, while Mass Spectrometry (MS) is preferred for its high selectivity and ability to provide structural information for unambiguous peak identification. nih.gov

Table 2: Representative GC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless (1 µL) |

| Oven Program | 80 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 10 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-450 |

Coupled Techniques (e.g., LC-NMR, GCxGC-MS) for Comprehensive Profiling

For highly complex mixtures, one-dimensional chromatography may not provide sufficient resolving power. In such cases, coupled or multidimensional techniques are employed.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful tool for the unambiguous structure elucidation of components in complex mixtures without the need for prior isolation. nih.gov In this technique, the eluent from the HPLC is directed to an NMR spectrometer for analysis. This is particularly useful for differentiating isomers that may have identical mass spectra but different NMR spectra. The analysis of PAH mixtures has been demonstrated using advanced NMR techniques like diffusion-ordered NMR spectroscopy (DOSY). nih.gov

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a Time-of-Flight Mass Spectrometer (TOF-MS) offers significantly increased peak capacity and sensitivity compared to conventional GC-MS. nih.govresearchgate.net In GCxGC, two columns with different separation mechanisms are coupled in series. mosh-moah.de This allows for the separation of compounds that may co-elute on a single column. mdpi.com GCxGC is particularly advantageous for the detailed characterization of complex hydrocarbon mixtures, including the separation of saturated and aromatic hydrocarbons. mosh-moah.de The resulting two-dimensional chromatogram provides a structured representation of the sample components, facilitating the identification of compound classes.

In-Situ Reaction Monitoring Techniques

In-situ reaction monitoring provides real-time information on the progress of a chemical reaction, which is invaluable for understanding reaction kinetics, mechanisms, and optimizing reaction conditions. The synthesis of this compound often involves the partial hydrogenation of acenaphthylene (B141429) or acenaphthene (B1664957). nih.gov

Techniques such as in-situ gravimetric analysis can be used to monitor hydrogenation reactions by measuring the uptake of hydrogen over time. sumdu.edu.ua For reactions in solution, spectroscopic techniques are more common. For instance, the partial hydrogenation of polycyclic aromatic hydrocarbons can be monitored to understand the formation of hydrogenated products. researchgate.netmdpi.com The use of in-situ generated hydrogen for these reactions has also been explored. rsc.org While direct in-situ monitoring of the formation of this compound is not widely reported, the principles from similar hydrogenation reactions of other PAHs can be applied. For example, attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) or Raman spectroscopy probes can be inserted directly into a reaction vessel to monitor the disappearance of reactant peaks and the appearance of product peaks.

Specialized Sample Preparation and Derivatization for Enhanced Analytical Performance

Effective sample preparation is a critical step for the reliable analysis of this compound, especially when it is present at trace levels in complex matrices such as environmental or biological samples. The goal of sample preparation is to extract the analyte of interest, remove interfering matrix components, and concentrate the analyte to a level suitable for instrumental analysis. nih.gov

Common sample preparation techniques for PAHs include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and Soxhlet extraction. d-nb.info SPE is widely used for cleaning up sample extracts, often employing sorbents like silica gel or Florisil. nih.gov For complex matrices like petroleum residues, a multi-step procedure involving size-exclusion chromatography followed by adsorption chromatography may be necessary to isolate the PAH fraction. nih.govresearchgate.net

Derivatization is the chemical modification of an analyte to improve its analytical properties. researchgate.net For a nonpolar compound like this compound, derivatization is generally not required for GC analysis. However, for HPLC with UV-Vis or fluorescence detection, derivatization could potentially be used to enhance detection sensitivity, although it is not a common practice for this class of compounds. More often, derivatization is employed for PAHs containing functional groups, such as hydroxylated PAHs, to improve their chromatographic behavior or detection response. nih.govnih.gov For nonpolar aromatic compounds, the focus remains on highly efficient extraction and cleanup procedures rather than derivatization. nih.gov

Applications and Broader Contexts in Polycyclic Hydrocarbon Chemistry

2a,3,4,5-Tetrahydroacenaphthylene as a Model Compound in Hydrocarbon Transformation Research

While not as extensively studied as some other hydroaromatic compounds, this compound serves as an important model compound in research focused on hydrocarbon transformations. Its partially saturated structure, containing both aromatic and aliphatic portions, makes it a suitable substrate for investigating a variety of chemical reactions relevant to petroleum refining and petrochemical production. These include catalytic dehydrogenation, cracking, and isomerization.

Research in this area often involves subjecting this compound to various catalytic systems to understand reaction pathways and kinetics. For instance, studies on its catalytic dehydrogenation provide insights into the mechanisms of aromatization, a fundamental process in the production of high-octane gasoline and aromatic commodity chemicals. The stability of the acenaphthene (B1664957) ring system, even in its partially hydrogenated form, allows for the systematic study of bond-breaking and rearrangement reactions under controlled conditions.

The data gathered from these model compound studies are crucial for developing more efficient and selective catalysts for industrial processes. By understanding how the structure of this compound influences its reactivity, researchers can better predict the behavior of more complex hydrocarbon mixtures found in crude oil and other fossil fuel feedstocks.

Role in Hydrogen Donor Solvent Chemistry and Coal Conversion Studies

In the realm of coal liquefaction and conversion, this compound has been identified as a significant hydrogen donor solvent. Hydrogen donor solvents are critical components in direct coal liquefaction processes, where they facilitate the thermal decomposition of the complex macromolecular structure of coal into smaller, soluble fragments by transferring hydrogen to stabilize the resulting free radicals.

Studies have shown that the effectiveness of a hydrogen donor solvent is closely related to its ability to shuttle hydrogen to the coal matrix. This compound, with its available benzylic hydrogens, can readily donate hydrogen atoms to stabilize the radical intermediates formed during coal depolymerization, thereby preventing retrogressive reactions that lead to the formation of coke and other undesirable byproducts. nih.govnih.gov

The performance of this compound in coal conversion is often evaluated by measuring parameters such as coal conversion efficiency and the yield of liquid products. Research has indicated that its hydrogen-donating capability contributes to higher yields of soluble products and a more efficient breakdown of the coal structure. nih.govaurak.ac.ae The transformation of this compound itself during this process, primarily through dehydrogenation to acenaphthene and other aromatic compounds, provides further evidence of its active role in the hydrogen transfer mechanism. frontiersin.orgnih.gov

Comparative Analysis with Other Perihydrogenated Polycyclic Aromatic Hydrocarbons

The efficacy of this compound as a hydrogen donor can be better understood through a comparative analysis with other perihydrogenated polycyclic aromatic hydrocarbons (PH-PAHs) commonly used in hydrocarbon processing and coal liquefaction. Compounds such as tetralin, dihydrophenanthrene, and hexahydropyrene are often used as benchmarks.

The key factors influencing the hydrogen donor ability of these compounds include the number and type of donatable hydrogen atoms, the stability of the resulting aromatic species, and the reaction conditions. The "peri"-hydrogenated structure of compounds like this compound, where hydrogen atoms are located on the periphery of the aromatic system, often imparts unique reactivity.

| Compound | Structure | Donatable Hydrogens | Aromatized Product |

| This compound | C₁₂H₁₄ | Benzylic hydrogens on the five-membered ring | Acenaphthylene (B141429) |

| Tetralin | C₁₀H₁₂ | Benzylic hydrogens on the saturated ring | Naphthalene (B1677914) |

| 9,10-Dihydrophenanthrene | C₁₄H₁₂ | Benzylic hydrogens on the central ring | Phenanthrene |

| 1,2,3,6,7,8-Hexahydropyrene | C₁₆H₁₆ | Benzylic hydrogens on the outer rings | Pyrene |

Studies comparing these donors have shown that while tetralin is a well-balanced and effective hydrogen donor, compounds with different ring structures and hydrogen environments exhibit varying degrees of reactivity. frontiersin.orgnih.gov For instance, the strain in the five-membered ring of this compound may influence its hydrogen transfer kinetics compared to the six-membered ring of tetralin. The ultimate choice of a hydrogen donor solvent in an industrial process depends on a balance of factors including its hydrogen-donating capacity, thermal stability, and economic viability.

Future Directions in the Synthesis and Study of Reduced Polycyclic Hydrocarbons

The synthesis and study of reduced polycyclic hydrocarbons, including partially hydrogenated species like this compound, continue to be an active area of research. Future work is expected to focus on several key areas:

Development of Novel Synthetic Methodologies: There is a continuous drive to develop more efficient, selective, and environmentally benign methods for the synthesis of reduced PAHs. acs.orgrsc.orgrsc.org This includes the use of novel catalysts, such as those based on earth-abundant metals, and the exploration of new reaction pathways that minimize waste and energy consumption. The application of techniques like directed ortho-metalation and palladium-catalyzed annulation is expanding the accessible range of these molecules. rsc.orguis.no

Advanced Characterization and Computational Modeling: The use of advanced analytical techniques, such as high-resolution mass spectrometry and multidimensional NMR spectroscopy, will provide more detailed insights into the structure and properties of reduced PAHs. nih.gov Concurrently, computational chemistry will play an increasingly important role in predicting the reactivity, stability, and electronic properties of these molecules, guiding experimental efforts. nih.gov

Exploration of New Applications: While their role in traditional hydrocarbon processing is well-established, researchers are exploring new applications for reduced PAHs. These include their use as building blocks for functional materials, such as organic semiconductors and liquid crystals, where their unique combination of aromatic and aliphatic character can be exploited. rsc.orgyoutube.com Their potential as hydrogen storage materials is also an area of ongoing investigation.

Understanding Environmental and Biological Interactions: As partially hydrogenated PAHs are components of crude oil and can be formed during various industrial processes, understanding their environmental fate and biological activity is crucial. Future research will likely focus on their persistence, transformation pathways in the environment, and potential toxicological effects. tandfonline.comnih.gov

Q & A

Q. What are the established synthetic protocols for 2a,3,4,5-Tetrahydroacenaphthylene, and how is the product characterized?

The synthesis of this compound has been historically achieved via catalytic hydrogenation of acenaphthylene or selective reduction methods. Silver et al. (1968) detailed its preparation and subsequent epoxidation, emphasizing the use of NMR and mass spectrometry (MS) for structural confirmation . For isotopic variants, -labeled derivatives (e.g., 1,2-dihydro[2a,2b,3,4,5,5a-]acenaphthylene) require specialized characterization techniques like isotopic ratio mass spectrometry or NMR to verify labeling efficiency and positional integrity .

Q. What analytical techniques are most effective for confirming the purity and structure of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): and NMR resolve structural features, such as bridgehead protons (δ ~2.5–3.5 ppm) and aromatic carbons.

- Gas Chromatography-Mass Spectrometry (GC-MS): Confirms molecular weight (158.24 g/mol for CH) and detects impurities .

- Elemental Analysis: Validates molecular formula discrepancies (e.g., conflicting reports of CH vs. CH) .

Q. How should this compound be stored to maintain stability, and what degradation products might form under improper conditions?

Store under inert gas (e.g., argon) at 2–8°C to prevent oxidation. Degradation under oxygen or light exposure may yield acenaphthenequinone or polymeric byproducts. Accelerated stability studies (e.g., thermal stress at 40°C for 4 weeks) coupled with HPLC monitoring can identify degradation pathways .

Advanced Research Questions

Q. How can isotopic labeling strategies (e.g., 13C^{13}\text{C}13C) investigate mechanistic pathways in reactions involving this compound?

Isotopic labeling (e.g., at bridgehead positions) enables tracking of bond cleavage or rearrangement during reactions like epoxidation. For example, NMR can distinguish between retained and scrambled isotopic patterns in products, clarifying whether mechanisms involve radical intermediates or concerted pathways .

Q. What factors influence the regioselectivity and yield in the epoxidation of this compound, and how can these be optimized?

Silver et al. (1968) reported epoxidation using peracids (e.g., mCPBA), with regioselectivity governed by steric and electronic effects at the strained bridgehead double bond. Optimization strategies include:

- Solvent Polarity: Polar solvents (e.g., dichloromethane) enhance electrophilic epoxidation.

- Catalyst Design: Lewis acids (e.g., Ti(OiPr)) can modulate reaction rates.

- Temperature Control: Lower temperatures (0–5°C) reduce side reactions .

Q. How should researchers address discrepancies in reported physical properties (e.g., molecular formula, boiling point) of this compound?

Conflicting data (e.g., CH vs. CH) may arise from synthesis route variations or impurities. Resolve via:

- High-Resolution Mass Spectrometry (HRMS): Confirm exact molecular weight (158.24 vs. 156.22).

- X-ray Crystallography: Unambiguously determine molecular geometry.

- Comparative Synthesis: Replicate methods from contradictory studies to assess reproducibility .

Methodological Guidance for Data Contradictions

- Case Study: If a synthesis yields CH (156.22 g/mol) instead of CH (158.24 g/mol), re-examine hydrogenation conditions (e.g., catalyst loading, H pressure) to ensure full saturation of the naphthalene ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.